molecular formula C28H28FN3O3 B2834204 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018125-09-1

4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2834204
CAS No.: 1018125-09-1
M. Wt: 473.548
InChI Key: RAKMEKUBNQEADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at the 1-position and a 3-fluorophenyl moiety at the 4-position of the pyrrolidinone ring. Its molecular complexity arises from the integration of multiple pharmacophoric elements:

  • Benzimidazole moiety: Known for its role in binding to biological targets via π-π stacking and hydrogen bonding .
  • 3,4-Dimethylphenoxy group: Enhances lipophilicity and may influence metabolic stability .
  • 3-Fluorophenyl substituent: Fluorine’s electronegativity can modulate electronic properties and bioavailability .

Properties

IUPAC Name

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-10-11-24(12-19(18)2)35-17-23(33)16-32-26-9-4-3-8-25(26)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKMEKUBNQEADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3,4-dimethylphenoxy and 3-fluorophenyl groups. The final step involves the formation of the pyrrolidin-2-one ring. Common reagents used in these reactions include various aldehydes, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities Reference
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one R1: 4-methoxyphenyl; R2: 3,4-dimethylphenoxy 501.56 Higher lipophilicity (logP ~3.2)
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one R1: Phenyl; R2: Phenoxypropyl 453.53 Moderate α1-adrenergic affinity (pKi ~6.5)
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one R1: 3-methylphenyl; R2: 2-fluorobenzyl 443.49 Enhanced metabolic stability in vitro
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one R1: 4-fluorophenyl; R2: 4-ethoxy-3-methylbenzoyl 482.55 Hypotensive activity (ED50: 2.5 mg/kg)
4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride R1: 4-fluorobenzyl; R2: 2,6-dimethylphenoxyethyl 536.03 (free base) Improved solubility (HCl salt form)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine at R1) enhance receptor-binding specificity, as seen in compound and .
  • Aryl substituents at R1 (e.g., 3-fluorophenyl) correlate with α-adrenergic modulation, as demonstrated in .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The target compound’s 3,4-dimethylphenoxy group likely elevates logP compared to analogs with simpler phenoxy groups (e.g., logP ~2.8 vs. logP ~3.2).
  • Solubility : Hydroxypropyl and fluorophenyl groups may improve aqueous solubility relative to purely hydrophobic analogs like .
  • Metabolic Stability : Fluorine substitution (as in the target compound’s 3-fluorophenyl group) reduces oxidative metabolism, a trend observed in and .
Pharmacological Activity Trends
  • Antiarrhythmic Effects : Pyrrolidin-2-one derivatives with arylpiperazine moieties (e.g., ) show prophylactic antiarrhythmic activity (ED50: 1.0 mg/kg). The target compound’s benzimidazole core may similarly interact with ion channels.
  • α-Adrenolytic Activity: Fluorophenyl-substituted analogs (e.g., ) exhibit potent α2-adrenergic binding (pKi ~7.29), suggesting the target compound may share this mechanism.
  • Hypotensive Effects : Compounds with fluorophenyl or methoxyphenyl groups (e.g., ) demonstrate prolonged hypotensive action, likely due to improved receptor affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.